- Metal free coupling of heteroaryl N-tosylhydrazones and thiols: Efficient synthesis of sulfidesTetrahedron Letters, 2017, 58(20), 1952-1956,
Cas no 934-37-2 (2-Methylimidazo[1,2-A]pyridine)
![2-Methylimidazo[1,2-A]pyridine structure](https://fr.kuujia.com/scimg/cas/934-37-2x500.png)
934-37-2 structure
Nom du produit:2-Methylimidazo[1,2-A]pyridine
Numéro CAS:934-37-2
Le MF:C8H8N2
Mégawatts:132.162521362305
MDL:MFCD02251330
CID:811184
PubChem ID:136742
2-Methylimidazo[1,2-A]pyridine Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine, 2-methyl-
- 2-methylH-imidazo[1,2-a]pyridine
- 2-Methylimidazo(1,2-a)pyridine
- 2-Methyl-imidazo[1,2-a]pyridin
- 2-Methyl-Imidazo[1,2-a]pyridine
- IMIDAZO[1,2-A]PYRIDINE,2-METHYL-
- methylimidazo[1,2-a]pyridine
- BZACBBRLMWHCNM-UHFFFAOYSA-N
- 2-methylimidazo (1,2-a)pyridine
- 2-methylimidazo(1,2-a) pyridine
- SBB056298
- MB02386
- CM10614
- 2-methyl-4-hydroimidazo[1,2-a]pyridine
- AB0039131
- 2-Methylimidazo[1,2-a]pyridine (ACI)
- Imidazo[1,2-a]pyridine, 2-methyl-;2-Methylimidazo[1,2-a]pyridine;
- SCHEMBL171008
- EN300-18552
- Z82176792
- CS-0006838
- DTXCID80161901
- TS-01714
- SY107161
- DTXSID60239410
- 934-37-2
- AKOS003614801
- MFCD02251330
- 2-Methylimidazo[1,2-A]pyridine
-
- MDL: MFCD02251330
- Piscine à noyau: 1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
- La clé Inchi: BZACBBRLMWHCNM-UHFFFAOYSA-N
- Sourire: N1C(C)=CN2C=1C=CC=C2
Propriétés calculées
- Qualité précise: 132.06900
- Masse isotopique unique: 132.068748264g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 124
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 17.3
- Le xlogp3: 2.2
Propriétés expérimentales
- Dense: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 391-394 ºC
- Point d'ébullition: 148℃/20mm
- Solubilité: Légèrement soluble (2,4 G / l) (25 ºC),
- Coefficient de répartition de l'eau: Slightly soluble in water.
- Le PSA: 17.30000
- Le LogP: 1.64270
- Sensibilité: Hygroscopic
2-Methylimidazo[1,2-A]pyridine Informations de sécurité
2-Methylimidazo[1,2-A]pyridine Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-Methylimidazo[1,2-A]pyridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-250MG |
2-methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 250MG |
¥ 211.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-50mg |
2-Methylimidazo[1,2-A]pyridine |
934-37-2 | 97% | 50mg |
¥79.0 | 2022-07-28 | |
Chemenu | CM255869-10g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 10g |
$*** | 2023-03-31 | |
TRC | M323863-10mg |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107161-5g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | ≥97% | 5g |
¥2020.00 | 2024-07-10 | |
Chemenu | CM255869-100g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 100g |
$1122 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-1g |
2-Methylimidazo[1,2-A]pyridine |
934-37-2 | 97% | 1g |
¥550.0 | 2022-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-10G |
2-methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 10g |
¥ 2,382.00 | 2023-04-12 | |
Enamine | EN300-18552-1.0g |
2-methylimidazo[1,2-a]pyridine |
934-37-2 | 94% | 1g |
$63.0 | 2023-05-03 | |
Ambeed | A425445-1g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 97% | 1g |
$50.0 | 2025-02-26 |
2-Methylimidazo[1,2-A]pyridine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Solvents: Ethanol , 1,4-Dioxane ; rt; 2 h, rt
1.2 Reagents: Triethylamine ; overnight, reflux
1.2 Reagents: Triethylamine ; overnight, reflux
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: 1,2-Dimethoxyethane ; rt; rt → reflux; 48 h, reflux
Référence
- Preparation of fused heterocyclic imidazolyl compounds for treatment of HDAC- and CDK-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: Ethanol ; rt; 16 h, reflux
Référence
- Imidazopyridinyl thiazolyl compounds as histone deacetylase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Solvents: Ethanol , Water ; rt; 2 h, rt
1.2 Reagents: Triethylamine ; rt; overnight, reflux
1.2 Reagents: Triethylamine ; rt; overnight, reflux
Référence
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivativesEuropean Journal of Medicinal Chemistry, 2010, 45(1), 379-386,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 8 - 10 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Electrochemically Promoted [3+2] Annulation of Imidazo[1,2-a]pyridine with AlkynesOrganic Letters, 2022, 24(40), 7410-7415,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate , Hydrogen iodide Solvents: Ethanol ; 24 h, 50 °C
Référence
- Electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridinesGreen Chemistry, 2019, 21(7), 1619-1624,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Ethanol , 1,4-Dioxane ; 2 h, rt
1.2 Reagents: Triethylamine ; overnight, 90 °C
1.2 Reagents: Triethylamine ; overnight, 90 °C
Référence
- Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; reflux
Référence
- Unconventional Reactivity with DABCO-Bis(sulfur dioxide): C-H Bond Sulfenylation of ImidazopyridinesEuropean Journal of Organic Chemistry, 2020, 2020(14), 2101-2109,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 2 min, rt
Référence
- Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditionsGreen Chemistry, 2016, 18(17), 4623-4627,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Solvents: Ethanol ; 3 h, rt → reflux
1.2 Solvents: Ethanol ; 3 h, rt → reflux
Référence
- The imidazopyridine derivative JK184 reveals dual roles for microtubules in hedgehog signalingAngewandte Chemie, 2009, 48(13), 2321-2324,
Synthetic Routes 11
Conditions de réaction
1.1 Catalysts: Sodium hydroxide Solvents: Water ; 5 min, rt
Référence
- Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium BromidesChemistrySelect, 2016, 1(21), 6669-6672,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 25 °C
Référence
- Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S ReceptorJournal of Medicinal Chemistry, 2013, 56(22), 9045-9056,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, 15 - 35 °C; 2 h, 20 °C
Référence
- Process for the manufacture of 6-alkynyl-pyridine derivatives, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, rt
Référence
- Preparation of indole and imidazo[1,2-a]pyridine compounds as neuropeptide S antagonists for the treatment of addictive disorders, mood, anxiety and sleep disorders, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
Référence
- Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating AgentSynlett, 2017, 28(14), 1795-1800,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 60 °C
Référence
- Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl KetonesAdvanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 d, rt
Référence
- Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromideChemistry of Heterocyclic Compounds (New York, 2022, 58(4-5), 227-234,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Triethylamine , Iodobenzene Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt
1.2 12 h, rt
1.2 12 h, rt
Référence
- Pd-Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 2-benzylimidazo[1,2-a]pyridineTetrahedron Letters, 2008, 49(23), 3819-3822,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium iodide , Cerium trichloride Solvents: Ethanol ; 20 h, 80 °C
Référence
- Aerobic Multicomponent Tandem Synthesis of 3-Sulfenylimidazo[1,2-a]pyridines from Ketones, 2-Aminopyridines, and DisulfidesEuropean Journal of Organic Chemistry, 2013, 2013(27), 6015-6020,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water ; 12 h, pH 9, reflux
Référence
- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) InhibitorsJournal of Medicinal Chemistry, 2017, 60(21), 8781-8800,
2-Methylimidazo[1,2-A]pyridine Raw materials
2-Methylimidazo[1,2-A]pyridine Preparation Products
2-Methylimidazo[1,2-A]pyridine Littérature connexe
-
Rashmi Semwal,Gaurav Badhani,Subbarayappa Adimurthy Chem. Commun. 2022 58 1585
-
Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972
-
Shengrong Liao,Huayan Xu,Bin Yang,Junfeng Wang,Xuefeng Zhou,Xiuping Lin,Yonghong Liu Org. Biomol. Chem. 2021 19 8735
-
Sauvik Samanta,Sumit Kumar,Eswar K. Aratikatla,Sandeep R. Ghorpade,Vinayak Singh RSC Med. Chem. 2023 14 644
-
Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846
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Fournisseurs recommandés
atkchemica
(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

Pureté:99%/99%
Quantité:10g/5g
Prix ($):292.0/195.0